Cas no 2171855-04-0 (4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol)

4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol
- 2171855-04-0
- EN300-1624287
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- Inchi: 1S/C10H16N2O/c1-7(8(2)13)5-9-3-4-12-10(11)6-9/h3-4,6-8,13H,5H2,1-2H3,(H2,11,12)
- InChI Key: GWFVZCFWQAGZKH-UHFFFAOYSA-N
- SMILES: OC(C)C(C)CC1C=CN=C(C=1)N
Computed Properties
- Exact Mass: 180.126263138g/mol
- Monoisotopic Mass: 180.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.1Ų
- XLogP3: 1.3
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624287-5.0g |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol |
2171855-04-0 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1624287-10.0g |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol |
2171855-04-0 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1624287-500mg |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol |
2171855-04-0 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-1624287-0.5g |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol |
2171855-04-0 | 0.5g |
$1180.0 | 2023-06-04 | ||
Enamine | EN300-1624287-0.05g |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol |
2171855-04-0 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1624287-1.0g |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol |
2171855-04-0 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1624287-250mg |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol |
2171855-04-0 | 250mg |
$774.0 | 2023-09-22 | ||
Enamine | EN300-1624287-100mg |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol |
2171855-04-0 | 100mg |
$741.0 | 2023-09-22 | ||
Enamine | EN300-1624287-10000mg |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol |
2171855-04-0 | 10000mg |
$3622.0 | 2023-09-22 | ||
Enamine | EN300-1624287-0.25g |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol |
2171855-04-0 | 0.25g |
$1131.0 | 2023-06-04 |
4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol Related Literature
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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4. Book reviews
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on 4-(2-aminopyridin-4-yl)-3-methylbutan-2-ol
Introduction to 4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol (CAS No. 2171855-04-0)
4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol, a compound with the CAS number 2171855-04-0, is a synthetic organic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of aminopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The chemical structure of 4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol is characterized by a 2-amino-pyridine ring attached to a 3-methylbutan-2-ol moiety. This unique structural arrangement imparts the compound with several key features that contribute to its biological activity. The presence of the amino group and the hydroxyl group allows for hydrogen bonding and other favorable interactions with biological targets, enhancing its binding affinity and efficacy.
Recent studies have highlighted the potential of 4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuronal survival and function, potentially offering neuroprotective benefits.
In addition to its neuroprotective properties, 4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The anti-cancer potential of 4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol has also been explored. Preclinical studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. These findings suggest that 4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol may have therapeutic potential as an anticancer agent.
The pharmacokinetic properties of 4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol have been evaluated in several preclinical models. The compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it a promising candidate for further development as a therapeutic agent. Additionally, its low toxicity profile in preclinical studies supports its safety for use in clinical settings.
To further understand the mechanism of action of 4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol, researchers have conducted extensive molecular studies. These investigations have revealed that the compound can interact with specific protein targets, such as kinases and receptors, which are crucial for various cellular processes. By modulating these targets, 4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol can exert its therapeutic effects.
The synthesis of 4-(2-Aminopyridin-4-yl)-3-methylbutan-2-ol has been optimized using modern synthetic chemistry techniques. The process involves several steps, including the formation of the 2-amino-pyridine ring and the attachment of the 3-methylbutan-2-one moiety. The final step involves reducing the ketone to an alcohol using a suitable reducing agent. This synthetic route ensures high yields and purity, making it suitable for large-scale production.
In conclusion, 4-(2-Aminopyridin-4-y l)-3-methylbutan - 2 - ol (CAS No . 2171855 - 0 4 - 0) strong > is a promising compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure , favorable pharmacokinetic properties , and low toxicity profile make it an attractive candidate for further research and development . Ongoing studies continue to explore its full potential , paving the way for new treatments in various medical fields . p >
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